2-Methyl-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Description
2-Methyl-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol: is a complex organic compound with a unique structure that includes a benzoxazine ring fused with a pyrazole ring and a thiophene moiety
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methyl-6-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C21H18N2O2S/c1-13-6-4-8-15(20(13)24)21-23-17(14-7-2-3-9-18(14)25-21)12-16(22-23)19-10-5-11-26-19/h2-11,17,21,24H,12H2,1H3 |
InChI Key |
FVNCTTVCJYWXDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1O)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate phenol derivative with an amine and formaldehyde under acidic conditions to form the benzoxazine ring.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a diketone.
Attachment of the Thiophene Moiety: The thiophene ring is attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazine ring, leading to the formation of amines or reduced benzoxazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzoxazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their interactions with various reagents.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for diverse interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for complex materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- Methyl 2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl ether
Uniqueness
Compared to similar compounds, 2-Methyl-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol stands out due to the presence of the thiophene moiety, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
